3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate: is a fluorinated organophosphorus compound. It is characterized by the presence of a highly fluorinated hexyl chain and two chlorine atoms attached to a phosphorus atom. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl3→3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphorothioates, phosphoramidates, or phosphorates can be formed.
Hydrolysis Products: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique chemical properties.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
Biology and Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biomolecular Interactions: Studied for its interactions with biomolecules, which can be useful in the development of new pharmaceuticals.
Industry:
Coatings: Used in the production of coatings that require high chemical and thermal stability.
Electronics: Employed in the electronics industry for the production of components that require high resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which stabilizes the phosphorus center and makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid
- 1H,1H,2H,2H-Nonafluorohexyl acrylate
Comparison:
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphorodichloridate group. Used primarily in polymer chemistry.
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid: Contains a phosphonic acid group, making it more suitable for applications requiring strong acidic properties.
- 1H,1H,2H,2H-Nonafluorohexyl acrylate: Contains an acrylate group and is used in the production of fluorinated polymers.
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate lies in its combination of a highly fluorinated chain with a reactive phosphorus center, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H4Cl2F9O2P |
---|---|
Molecular Weight |
380.96 g/mol |
IUPAC Name |
6-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C6H4Cl2F9O2P/c7-20(8,18)19-2-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h1-2H2 |
InChI Key |
NSQJDURYKLOCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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